molecular formula C14H12F3N3 B6441642 2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 2640970-63-2

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B6441642
CAS No.: 2640970-63-2
M. Wt: 279.26 g/mol
InChI Key: RUIKSCRSZMMTQO-UHFFFAOYSA-N
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Description

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine is a compound that features a unique combination of azetidine and pyrimidine rings, along with a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which provides bis-functionalized azetidines . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form more complex structures.

    Reduction: Reduction reactions can modify the pyrimidine ring or the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine N-oxides, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, can interact with enzymes and proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but lack the trifluoromethyl and pyrimidine groups.

    Trifluoromethylated compounds: Compounds such as 4-(trifluoromethyl)aniline have the trifluoromethyl group but differ in their overall structure.

    Pyrimidine derivatives: Compounds like 5-fluorouracil contain the pyrimidine ring but have different substituents.

Uniqueness

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3/c15-14(16,17)12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKSCRSZMMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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